molecular formula C20H21N3O B1613257 2-Cyano-4'-(4-methylpiperazinomethyl) benzophenone CAS No. 898783-49-8

2-Cyano-4'-(4-methylpiperazinomethyl) benzophenone

Cat. No.: B1613257
CAS No.: 898783-49-8
M. Wt: 319.4 g/mol
InChI Key: MYZRALJOSSOKRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyano-4’-(4-methylpiperazinomethyl) benzophenone is a chemical compound with the molecular formula C20H21N3O. It is known for its applications in various scientific research fields due to its unique chemical structure and properties .

Preparation Methods

The synthesis of 2-Cyano-4’-(4-methylpiperazinomethyl) benzophenone typically involves the reaction of 4-cyanobenzoyl chloride with 4-methylpiperazine in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-Cyano-4’-(4-methylpiperazinomethyl) benzophenone undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Cyano-4’-(4-methylpiperazinomethyl) benzophenone is utilized in various scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Cyano-4’-(4-methylpiperazinomethyl) benzophenone involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

2-Cyano-4’-(4-methylpiperazinomethyl) benzophenone can be compared with similar compounds such as:

  • 4-Cyano-4’-(4-methylpiperazinomethyl) benzophenone
  • 2-Cyano-4’-(4-ethylpiperazinomethyl) benzophenone
  • 2-Cyano-4’-(4-methylpiperidinylmethyl) benzophenone

These compounds share similar structural features but differ in the substituents on the piperazine or benzophenone moieties, leading to variations in their chemical and biological properties .

Properties

IUPAC Name

2-[4-[(4-methylpiperazin-1-yl)methyl]benzoyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O/c1-22-10-12-23(13-11-22)15-16-6-8-17(9-7-16)20(24)19-5-3-2-4-18(19)14-21/h2-9H,10-13,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYZRALJOSSOKRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=CC=C(C=C2)C(=O)C3=CC=CC=C3C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60642960
Record name 2-{4-[(4-Methylpiperazin-1-yl)methyl]benzoyl}benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60642960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898783-49-8
Record name 2-[4-[(4-Methyl-1-piperazinyl)methyl]benzoyl]benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898783-49-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-{4-[(4-Methylpiperazin-1-yl)methyl]benzoyl}benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60642960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Cyano-4'-(4-methylpiperazinomethyl) benzophenone
Reactant of Route 2
Reactant of Route 2
2-Cyano-4'-(4-methylpiperazinomethyl) benzophenone
Reactant of Route 3
Reactant of Route 3
2-Cyano-4'-(4-methylpiperazinomethyl) benzophenone
Reactant of Route 4
Reactant of Route 4
2-Cyano-4'-(4-methylpiperazinomethyl) benzophenone
Reactant of Route 5
Reactant of Route 5
2-Cyano-4'-(4-methylpiperazinomethyl) benzophenone
Reactant of Route 6
Reactant of Route 6
2-Cyano-4'-(4-methylpiperazinomethyl) benzophenone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.